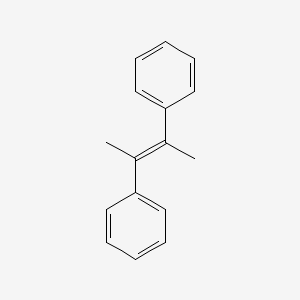

trans-2,3-Diphenyl-2-butene

Description

Structure

3D Structure

Properties

CAS No. |

782-06-9 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

[(E)-3-phenylbut-2-en-2-yl]benzene |

InChI |

InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b14-13+ |

InChI Key |

ATYQGOFMEQUNMJ-BUHFOSPRSA-N |

Isomeric SMILES |

C/C(=C(/C)\C1=CC=CC=C1)/C2=CC=CC=C2 |

Canonical SMILES |

CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2,3 Diphenyl 2 Butene

Alkylation Reactions in trans-2,3-Diphenyl-2-butene Synthesis

While classical Friedel-Crafts alkylation of benzene with a C4-dialkyl halide might seem like a direct route, the synthesis of trans-2,3-diphenyl-2-butene is often more effectively achieved through the dimerization and subsequent transformation of a smaller aromatic precursor. A notable example is the synthesis starting from acetophenone.

A high-yield, multi-step process commences with the dimerization of acetophenone to form acetophenone pinacol (B44631). prepchem.comprepchem.com This pinacol is then reacted with triethoxymethane and benzoic acid to produce 2,3-diphenyl-2-butene (B8567033). prepchem.com This transformation, while not a direct alkylation of benzene with a butane derivative, involves the formation of the crucial carbon-carbon bonds that attach the phenyl groups to the butene backbone.

Elimination Reactions for trans-2,3-Diphenyl-2-butene Formation

Elimination reactions provide a powerful and stereocontrolled pathway to alkenes. The synthesis of trans-2,3-diphenyl-2-butene can be accomplished through the removal of leaving groups from a substituted butane core.

E2 Elimination from Substituted Butane Derivatives

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton and a leaving group departs simultaneously. This mechanism is central to the synthesis of alkenes from alkyl halides and other substrates with suitable leaving groups. For the formation of trans-2,3-diphenyl-2-butene, a key precursor is a 2,3-diphenylbutane derivative, such as a 2-halo-2,3-diphenylbutane. The treatment of such a compound with a strong base would be expected to yield the desired alkene. chemistrysteps.com

Another relevant elimination pathway is the dehydration of 2,3-diphenyl-2,3-butanediol (acetophenone pinacol). Acid-catalyzed dehydration of vicinal diols, known as the pinacol rearrangement, can lead to ketones, but under certain conditions, elimination to form an alkene is favored. scielo.brwikipedia.orgresearchgate.net The synthesis of 2,3-diphenyl-2-butene from acetophenone pinacol involves such a dehydration step. prepchem.comprepchem.com

| Precursor | Reagents | Product | Yield |

| Acetophenone Pinacol | Triethoxymethane, Benzoic Acid | 2,3-Diphenyl-2-butene | 88-96% prepchem.com |

Stereochemical Control and Product Selectivity in Elimination Pathways

The stereochemistry of the starting material dictates the stereochemistry of the resulting alkene in an E2 reaction. chemistrysteps.comchemistrysteps.comlibretexts.org For the reaction to proceed, the hydrogen to be removed and the leaving group must be in an anti-periplanar conformation. chemistrysteps.com This geometric requirement allows for the selective formation of either the E (trans) or Z (cis) isomer.

In the case of forming trans-2,3-diphenyl-2-butene, a precursor with the appropriate stereochemistry would be required to ensure the phenyl groups are on opposite sides of the newly formed double bond. The E2 elimination is stereoselective, meaning that if two stereoisomers can be formed, the more stable one is generally the major product. chemistrysteps.com The trans isomer of 2,3-diphenyl-2-butene is typically more stable than the cis isomer due to reduced steric hindrance between the bulky phenyl groups, and thus would be the expected major product in a stereoselective elimination.

Cross-Coupling Strategies for Diarylated Alkenes

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Palladium-Catalyzed Approaches to Diphenyl Ethenes

Palladium catalysts are widely employed in the synthesis of substituted alkenes. The Heck reaction and the Suzuki coupling are two prominent examples that can be applied to the synthesis of the diphenyl ethene core structure.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govsctunisie.org For the synthesis of a stilbene (B7821643) (1,2-diphenylethene) derivative, this could involve the reaction of styrene (B11656) with an aryl halide. beilstein-journals.orgnih.govsctunisie.org The reaction generally exhibits a high preference for the formation of the trans isomer. beilstein-journals.org

| Aryl Halide | Olefin | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) of trans-stilbene |

| Phenylboronic Acid | Styrene | Pd(OAc)₂ (5 mol%) | - | Toluene | 25 | 42 (with CuBr additive) beilstein-journals.org |

| Bromobenzene | Styrene | Pd-complex 6 (1 mol%) | K₂CO₃ | DMF | 100 | 94 beilstein-journals.org |

The Suzuki coupling reaction joins an organoboron compound with an organohalide using a palladium catalyst and a base. nih.govyoutube.comresearchgate.net To form a diphenyl ethene structure, a vinyl boronic acid could be coupled with an aryl halide, or an aryl boronic acid with a vinyl halide. nih.govcell.com The Suzuki reaction is known for its high functional group tolerance and stereospecificity, retaining the stereochemistry of the starting vinyl component. nih.gov

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| Iodobenzene | Phenylboronic acid | PdCu@Ti₃C₂ | K₂CO₃ | Water | 1 | 99 researchgate.net |

| Bromobenzene | Phenylboronic acid | PdCu@Ti₃C₂ | K₂CO₃ | Water | 1 | 92 researchgate.net |

Considerations of Related Nickel-Catalyzed Reductive Alkylations

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for the formation of C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. organic-chemistry.orgrsc.org These reactions typically involve the coupling of two electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant. organic-chemistry.orgresearchgate.netrsc.org

While the direct synthesis of trans-2,3-diphenyl-2-butene via a nickel-catalyzed reductive coupling of, for example, two molecules of a benzyl halide derivative, is not a commonly reported method, the principles of this chemistry are relevant. Such reactions offer an alternative to traditional methods that require the pre-formation of organometallic reagents. The development of nickel-catalyzed methods for the synthesis of tetrasubstituted alkenes is an active area of research.

Dimerization Reactions Leading to Diphenylbutene Isomers

Dimerization reactions offer a direct route to constructing the C16 backbone of diphenylbutene isomers. These reactions typically start from smaller, readily available aromatic compounds.

A significant pathway to trans-2,3-diphenyl-2-butene proceeds via the reductive dimerization of acetophenone to form a diol intermediate, known as acetophenone pinacol (2,3-diphenyl-2,3-butanediol). This pinacol coupling reaction is a well-established method for forming a carbon-carbon bond between the carbonyl groups of two ketone molecules.

| Step | Reactant | Reagents | Product | Yield |

| 1 | Acetophenone | Dimerization conditions | Acetophenone Pinacol | 96% prepchem.com |

| 2 | Acetophenone Pinacol | Triethoxymethane, Benzoic Acid | 2,3-Diphenyl-2-butene | 88-96% prepchem.com |

The dimerization of styrene presents another route to compounds with a diphenylbutene structure. However, the regioselectivity of this reaction is a critical factor, and it does not typically lead directly to 2,3-diphenyl-2-butene. Instead, the dimerization of styrene often yields isomers such as 1,3-diphenyl-1-butene.

Research has shown that the selective dimerization of styrene to trans-1,3-diphenyl-1-butene can be achieved with high selectivity using specific catalyst systems. For instance, a catalyst system composed of Pd(β-diketonate)2/BF3OEt2 has been investigated for this purpose. researchgate.net With a Pd(acac)2 + 2PR3 + 7BF3OEt2 system, a turnover of 75,000 mol of styrene per mol of palladium was reached at 70 °C, with a selectivity to dimers of 93%. researchgate.net Of these dimers, up to 95% consisted of trans-1,3-diphenyl-1-butene. researchgate.net Another study utilizing a Pd(carboxylate)2+BF3OEt2 catalyst system also reported high selectivity for trans-1,3-diphenyl-1-butene. researchgate.net

While this method is effective for producing a diphenylbutene isomer, it highlights the challenge of controlling the position of the double bond and the phenyl groups. The primary product, 1,3-diphenyl-1-butene, is a structural isomer of the target compound, trans-2,3-diphenyl-2-butene.

| Catalyst System | Temperature | Selectivity to Dimers | Selectivity to trans-1,3-diphenyl-1-butene |

| Pd(acac)2 + 2PR3 + 7BF3OEt2 | 70 °C | 93% | up to 95% of dimers researchgate.net |

| Pd(OAc)2 + 2PR3 + 7BF3OEt2 | 80 °C | 90% | up to 95% of dimers researchgate.net |

Dehydration and Related Elimination Routes for Unsaturated Diphenyl Systems

Elimination reactions, particularly the dehydration of diols, are a fundamental method for introducing unsaturation in organic molecules. This approach is conceptually applicable to the synthesis of trans-2,3-diphenyl-2-butene from a corresponding diol precursor.

The pinacol rearrangement is a classic reaction that involves the dehydration of a vicinal diol to form a ketone. scielo.br This reaction proceeds through a carbocation intermediate formed upon protonation of a hydroxyl group and subsequent loss of water. scielo.br While the rearrangement leads to a carbonyl compound, the underlying principle of acid-catalyzed dehydration of a diol is relevant to the formation of an alkene.

The dehydration of 2,3-butanediol (B46004) to produce compounds like 1,3-butadiene and methyl ethyl ketone has been studied extensively. mdpi.comresearchgate.netchiba-u.jpcore.ac.uk These studies utilize various catalysts, including solid acids like zeolites and metal oxides, to effect the elimination of water. chiba-u.jpcore.ac.ukrsc.org For example, the dehydration of 2,3-butanediol over a thorium oxide catalyst at 350 °C can yield 1,3-butadiene. mdpi.com Similarly, HZSM-5 zeolites have been used to catalyze the dehydration of 2,3-butanediol to butanone. rsc.org

By analogy, the acid-catalyzed dehydration of 2,3-diphenyl-2,3-butanediol (the same acetophenone pinacol discussed in section 2.4.1) would be expected to yield 2,3-diphenyl-2-butene. The stereochemistry of the resulting alkene (trans or cis) would depend on the reaction conditions and the stereochemistry of the starting diol.

| Reactant | Catalyst | Product(s) |

| 2,3-Butanediol | Thorium oxide | 1,3-Butadiene mdpi.com |

| 2,3-Butanediol | HZSM-5 Zeolite | Butanone rsc.org |

| 2,3-Butanediol | Monoclinic ZrO2 | 3-Buten-2-ol researchgate.net |

Reaction Chemistry of Trans 2,3 Diphenyl 2 Butene

Oxidation Reactions of trans-2,3-Diphenyl-2-butene

The electron-rich double bond of trans-2,3-diphenyl-2-butene is susceptible to attack by various oxidizing agents, leading to a range of oxygenated products.

Ozonolysis and Formation of Carbonyl Compounds

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, and its application to trans-2,3-diphenyl-2-butene results in the formation of carbonyl compounds. libretexts.org The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide (1,2,4-trioxolane). chemistrynotmystery.commasterorganicchemistry.com Subsequent workup of the ozonide determines the final products. chemistrynotmystery.com

A reductive workup, typically using zinc metal or dimethyl sulfide, cleaves the ozonide to yield ketones or aldehydes. masterorganicchemistry.com In the case of trans-2,3-diphenyl-2-butene, where each carbon of the double bond is disubstituted, ozonolysis followed by reductive workup would be expected to yield two equivalents of acetophenone.

Conversely, an oxidative workup, often employing hydrogen peroxide, will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com Since the ozonolysis of trans-2,3-diphenyl-2-butene yields a ketone, the product under oxidative workup conditions would still be acetophenone.

| Reactant | Reagents | Intermediate | Product(s) |

| trans-2,3-Diphenyl-2-butene | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Ozonide | Acetophenone |

| trans-2,3-Diphenyl-2-butene | 1. O₃ 2. H₂O₂ | Ozonide | Acetophenone |

Singlet Oxygen Oxidation Studies

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, reacts with alkenes to form hydroperoxides in a process known as the ene reaction. acs.org Studies on the photooxidation of related alkenes have provided insights into this reaction. For instance, the reaction of singlet oxygen with 2,3-dimethyl-2-butene (B165504) yields 3-hydroperoxy-2,3-dimethyl-1-butene. researchgate.net

Research involving deuterated analogs of 2,3-dimethyl-2-butene has been conducted to probe the mechanism of singlet oxygen oxidation. cdnsciencepub.com Furthermore, an intermolecular deuterium (B1214612) isotope effect of 1.1 was determined for the singlet oxygen oxidation of both cis- and trans-2,3-diphenyl-2-butene. cdnsciencepub.comresearchgate.netcdnsciencepub.com This small isotope effect suggests that C-H bond breaking is not the rate-determining step of the reaction. The reaction is believed to proceed through a perepoxide or a similar intermediate. cdnsciencepub.com

Oxidation with Triphenyl Phosphite (B83602) Ozonide

Triphenyl phosphite ozonide ((PhO)₃PO₃) is a reagent that can serve as a source of singlet oxygen at low temperatures. wikipedia.org It is synthesized by reacting triphenyl phosphite with ozone at low temperatures, typically around -78°C. wikipedia.org

The oxidation of alkenes with triphenyl phosphite ozonide can proceed through different mechanisms. acs.org In some cases, it is believed to generate singlet oxygen, which then reacts with the alkene. cdnsciencepub.com However, at low temperatures (e.g., -70°C), studies on the oxidation of 2,3-dimethyl-2-butene with triphenyl phosphite ozonide suggest that the reaction does not proceed via singlet oxygen or perepoxide intermediates. cdnsciencepub.comcdnsciencepub.com The product distributions in these reactions are often different from those obtained with singlet oxygen, indicating a distinct reaction pathway, possibly involving an ionic mechanism. cdnsciencepub.com For 2,3-dimethyl-2-butene, oxidation with triphenyl phosphite ozonide at -70°C resulted in a 1.6:1 ratio of allylic hydroperoxides. cdnsciencepub.comcdnsciencepub.com

Hydrogenation Processes for Saturated Hydrocarbon Formation

The carbon-carbon double bond of trans-2,3-diphenyl-2-butene can be reduced to a single bond through catalytic hydrogenation to form the corresponding saturated hydrocarbon, 2,3-diphenylbutane. smolecule.com This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. masterorganicchemistry.com

Commonly used catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on a high-surface-area material like activated carbon (e.g., Pd/C). masterorganicchemistry.com The hydrogenation of tetrasubstituted alkenes like trans-2,3-diphenyl-2-butene can sometimes be challenging due to steric hindrance, which can impede the alkene's approach to the catalyst surface. organicchemistrydata.org

The reaction is generally exothermic and results in a reduction of the carbon atoms' oxidation state. masterorganicchemistry.com While catalytic hydrogenation is often stereospecific, leading to syn-addition of hydrogen, isomerization can occur, particularly when using palladium catalysts. masterorganicchemistry.com The use of platinum catalysts can often minimize this isomerization. masterorganicchemistry.com More recent developments have explored electrocatalytic methods for the hydrogenation of tetrasubstituted alkenes, using water as the hydrogen source. nih.govacs.org

| Reactant | Reagents | Product | Reaction Type |

| trans-2,3-Diphenyl-2-butene | H₂, Metal Catalyst (e.g., Pd/C, Pt) | 2,3-Diphenylbutane | Catalytic Hydrogenation |

Polymerization and Oligomerization Reactivity

Under specific conditions, trans-2,3-diphenyl-2-butene can undergo polymerization or oligomerization.

Participation in Polymerization Reactions with Catalysts

While highly substituted alkenes like trans-2,3-diphenyl-2-butene are generally less reactive in polymerization reactions compared to less substituted alkenes, they can participate in such reactions in the presence of suitable catalysts. smolecule.com The steric hindrance around the double bond poses a significant challenge for polymerization.

Research into the polymerization of internal alkenes has shown that certain late transition metal catalysts, such as (α-diimine)Ni(II) complexes, can facilitate the polymerization of isomers of butene. researchgate.net For instance, the polymerization of trans-2-butene has been achieved using an (α-diimine)Ni(II)/Et₂AlCl catalyst system. researchgate.net These catalyst systems can sometimes operate via a "chain-walking" mechanism, which allows for the polymerization of internal olefins. researchgate.net The resulting polymer microstructures can be influenced by the polymerization temperature, affecting properties like the degree of branching. researchgate.net

Cationic Oligomerization of Related Diphenylbutenes

While the specific cationic oligomerization of trans-2,3-diphenyl-2-butene is not extensively detailed in the literature, the behavior of structurally related diphenylbutenes provides significant insight into this reaction class. The acid-catalyzed dimerization and oligomerization of styrene (B11656) are common sources of various diphenylbutene isomers, and their subsequent reactions are subjects of detailed mechanistic studies.

A key example is the cationic oligomerization of trans-1,3-diphenyl-1-butene (D), the ethylenic dimer of styrene, initiated by trifluoromethanesulfonic acid. smolecule.com This process has been investigated using stopped-flow techniques coupled with UV-visible spectroscopy. The reaction proceeds through the rapid protonation of the dimer to form the distyryl cation (1,3-diphenyl-1-butylium, D⁺), which exhibits a characteristic absorption at 340 nm. smolecule.com This cation then undergoes two primary competing reactions: an intramolecular cyclization and an intermolecular oligomerization.

The intramolecular cyclization of the D⁺ cation leads to the formation of 1-methyl-3-phenylindan (B1605522). The intermolecular reaction involves the D⁺ cation reacting with another molecule of the diphenylbutene monomer (D) to produce oligomers. smolecule.com The predominant final products are identified as indanic styrene "tetramers," which are essentially dimers of 1,3-diphenyl-1-butene. The balance between cyclization and oligomerization is temperature-dependent, with the formation of 1-methyl-3-phenylindan being more significant at higher temperatures. smolecule.com

Other related diphenylbutenes, such as 2,4-diphenyl-1-butene, are also formed through the acid-catalyzed dimerization of styrene, which can be considered a controlled cationic polymerization process. harvard.edu The choice of catalyst and reaction conditions can influence the selective dimerization of styrene to yield specific isomers like 1,3-diphenyl-1-butene. acs.org

Table 1: Products from the Cationic Oligomerization of trans-1,3-Diphenyl-1-butene

| Reactant | Initiator | Key Intermediate | Major Products | Reaction Pathways |

|---|---|---|---|---|

| trans-1,3-Diphenyl-1-butene | Trifluoromethanesulfonic Acid | 1,3-Diphenyl-1-butylium cation | Indanic Styrene "Tetramers" | Intermolecular Oligomerization |

| 1-Methyl-3-phenylindan | Intramolecular Cyclization |

Substitution Reactions at Vinylic and Benzylic Positions (general context)

The structure of trans-2,3-diphenyl-2-butene features vinylic positions at the double bond carbons (C2 and C3) and benzylic positions on both the phenyl rings and the methyl groups.

Direct nucleophilic substitution at the vinylic carbons of such a sterically hindered, tetrasubstituted alkene is highly unfavorable. Vinylic substitution typically requires specific activation, for instance by electron-withdrawing groups on the double bond, as seen in studies on stilbene (B7821643) halides. rsc.org Electrophilic addition to the electron-rich double bond is a much more common reaction pathway for tetrasubstituted alkenes. echemi.comstackexchange.com For example, the addition of hydrogen halides (HX) to the analogous compound 2,3-dimethyl-2-butene proceeds because the electron-donating methyl groups stabilize the intermediate carbocation, making the alkene highly reactive toward electrophiles. stackexchange.com

The most significant substitution reactions for trans-2,3-diphenyl-2-butene occur at the benzylic methyl groups. These positions are also allylic, making them susceptible to free-radical substitution. A notable example is the reaction with N-bromosuccinimide (NBS), a standard reagent for allylic bromination. This reaction introduces bromine atoms at the methyl groups. In a documented synthetic pathway, trans-2,3-diphenyl-2-butene reacts with NBS in a carbon tetrachloride solvent under UV irradiation to produce 1,4-dibromo-2,3-diphenyl-2-butene (B8341551) in high yield. prepchem.com This reaction proceeds via a free-radical mechanism where the stability of the intermediate benzylic/allylic radical facilitates the substitution. masterorganicchemistry.comsavemyexams.com

Substitution on the phenyl rings can also occur via electrophilic aromatic substitution, a general reaction for aromatic compounds. However, the reactivity of the alkene functionality often dominates under electrophilic conditions.

Complex Formation with Metal Centers and Organic Molecules

The formation of π-complexes between alkenes and transition metals is a fundamental concept in organometallic chemistry, governed by the Dewar-Chatt-Duncanson model. libretexts.org This model describes the bonding as a combination of σ-donation from the alkene's π-orbital to an empty metal orbital and π-backbonding from a filled metal d-orbital into the alkene's π* antibonding orbital. libretexts.org

The stability of these metal-alkene complexes is highly sensitive to steric factors. There is a well-established empirical order of stability based on the substitution pattern of the alkene: ethylene (B1197577) > monosubstituted > cis-disubstituted > trans-disubstituted > trisubstituted > tetrasubstituted. ilpi.comblogspot.com

Due to significant steric hindrance from its four substituents (two phenyl, two methyl), trans-2,3-diphenyl-2-butene is a poor ligand for forming stable π-complexes with metal centers. ilpi.comblogspot.com The bulky groups impede the close approach required for effective orbital overlap with the metal. Consequently, while complexes of less substituted stilbene derivatives are known, specific, stable π-complexes of trans-2,3-diphenyl-2-butene are not prominently reported. The electronic properties of the alkene are favorable for donation, but the steric impediment generally prevents effective binding. libretexts.org

Reactivity in Olefin Metathesis and Related Transformations (general alkene chemistry)

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts). wikipedia.orgnobelprize.org However, the reactivity of an alkene in metathesis is strongly influenced by its substitution pattern.

Tetrasubstituted alkenes are notoriously unreactive substrates in olefin metathesis reactions. acs.orgresearchgate.net The high degree of steric bulk around the double bond severely hinders the approach of the metal catalyst and the formation of the required four-membered metallacyclobutane intermediate, which is central to the Chauvin mechanism. lscollege.ac.in This general unreactivity applies to trans-2,3-diphenyl-2-butene.

While modern, highly active catalysts have been developed that can form tetrasubstituted olefins as products in ring-closing metathesis (RCM), using a tetrasubstituted alkene as a starting material in a cross-metathesis (CM) reaction remains exceptionally challenging. researchgate.netsigmaaldrich.com Studies on analogous compounds like 2,3-dimethyl-2-butene confirm its inertness under standard metathesis conditions, highlighting the difficulty associated with its fully substituted structure. researchgate.net Therefore, trans-2,3-diphenyl-2-butene is generally considered to be a spectator or an unreactive component in the context of standard olefin metathesis transformations.

Table 2: General Reactivity of Alkenes in Olefin Metathesis

| Alkene Substitution | General Reactivity in Metathesis | Rationale |

|---|---|---|

| Terminal (Monosubstituted) | High | Low steric hindrance |

| Disubstituted | Moderate to High | Reactivity depends on isomer and catalyst |

| Trisubstituted | Low to Moderate | Increased steric hindrance; requires more active catalysts |

| Tetrasubstituted | Very Low / Unreactive | Severe steric hindrance prevents catalyst coordination and metallacyclobutane formation |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the analysis of trans-2,3-diphenyl-2-butene, offering precise information about its proton and carbon environments.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of trans-2,3-diphenyl-2-butene reveals distinct signals corresponding to its different proton environments. Due to the molecule's symmetry, the protons of the two methyl groups are chemically equivalent, as are the protons of the two phenyl groups. The aromatic protons typically appear as a multiplet in the downfield region of the spectrum, generally between 6.5 and 8 ppm, a consequence of the deshielding effect from the ring current. ucsd.edu The methyl protons, being in an aliphatic environment, resonate at a much higher field.

The analysis of coupling constants (J-values) in high-resolution spectra can provide further structural information. researchgate.net For instance, the coupling between adjacent protons on the phenyl rings can be observed. The n+1 rule is fundamental in interpreting the splitting patterns, where 'n' is the number of neighboring non-equivalent protons. docbrown.info

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of trans-2,3-diphenyl-2-butene. researchgate.net Due to the molecule's symmetry, it exhibits a reduced number of signals relative to its total carbon count. One would expect to see distinct signals for the methyl carbons, the vinylic carbons of the double bond, and the different carbons of the phenyl rings (ipso, ortho, meta, and para). docbrown.info The chemical shifts of these carbons are indicative of their electronic environment. For instance, the vinylic carbons will have a significantly larger chemical shift compared to the methyl carbons due to their sp² hybridization and proximity to the phenyl groups. docbrown.info

A general depiction of the expected ¹³C NMR chemical shifts is presented in the table below.

| Carbon Type | Approximate Chemical Shift (ppm) |

| Methyl (CH₃) | 8 – 35 |

| Vinylic (=C<) | 120 – 140 |

| Aromatic (C₆H₅) | 125 – 145 |

Table 1: Predicted ¹³C NMR Chemical Shifts for trans-2,3-Diphenyl-2-butene. This table is based on general chemical shift ranges for similar carbon environments. researchgate.net

Application of ⁵J-Coupling Constants for Geometric Assignment

While not commonly observed, long-range coupling constants, such as the five-bond coupling (⁵J), can be instrumental in confirming the trans geometry of the molecule. These couplings, though small, can sometimes be resolved and provide evidence for the spatial relationship between specific protons across the double bond and into the phenyl rings. The magnitude of such couplings is often dependent on the dihedral angle and the intervening bond network, making them a subtle but powerful tool for stereochemical assignment.

Deuterium (B1214612) Isotope Effects in NMR Spectral Analysis

The substitution of hydrogen with deuterium can induce small but measurable changes in NMR spectra, known as isotope effects. fu-berlin.de In the context of trans-2,3-diphenyl-2-butene, deuterating the methyl groups or specific positions on the phenyl rings would lead to shifts in the resonance frequencies of nearby protons and carbons. rsc.org These deuterium-induced isotope shifts can be used to aid in signal assignment and to probe subtle electronic and steric interactions within the molecule. For instance, an intermolecular deuterium isotope effect of 1.1 was observed in the singlet oxygen oxidation of both cis- and trans-2,3-diphenyl-2-butene, a value determined through NMR analysis. cdnsciencepub.com This demonstrates the utility of isotopic substitution in studying reaction mechanisms involving this compound.

Reevaluation and Revision of Previous NMR Assignments

The assignment of NMR signals is an iterative process, and with advancements in NMR technology and theoretical understanding, previous assignments may be subject to revision. Higher field magnets and more sophisticated multi-dimensional NMR experiments (like COSY, HSQC, and HMBC) can provide unambiguous correlations between protons and carbons, leading to a more accurate and complete assignment of the NMR spectra of trans-2,3-diphenyl-2-butene. This ensures that the structural interpretation based on NMR data is robust and reliable.

Infrared (IR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Vibrational Analysis

IR and ATR-FTIR spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of trans-2,3-diphenyl-2-butene. wiley.com The vibrational spectrum is a unique physical property that acts as a molecular fingerprint. wiley.com

The IR spectrum of trans-2,3-diphenyl-2-butene is characterized by several key absorption bands. The C-H stretching vibrations of the sp³ hybridized methyl groups are expected in the 2850-3000 cm⁻¹ region. docbrown.info The C-H stretching of the sp² hybridized carbons of the phenyl rings and the double bond typically appear just above 3000 cm⁻¹. msu.edu

A significant feature for the trans isomer is the out-of-plane C-H bending vibration, which is expected to give a strong absorption band around 960-980 cm⁻¹. docbrown.info The C=C stretching vibration of the central double bond may be weak or absent in the IR spectrum due to the symmetrical nature of the trans substitution, which results in a small or zero change in the dipole moment during the vibration. docbrown.info The characteristic absorptions for the phenyl groups include C=C stretching vibrations within the ring (typically in the 1450-1600 cm⁻¹ region) and C-H out-of-plane bending vibrations that can help confirm the substitution pattern.

ATR-FTIR offers a convenient alternative to traditional transmission IR spectroscopy, allowing for the analysis of solid or liquid samples with minimal preparation. specac.com The resulting spectra are generally very similar to those obtained by transmission methods.

The table below summarizes the expected key IR absorption bands for trans-2,3-diphenyl-2-butene.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| trans C-H Out-of-Plane Bend | 960 - 980 |

Table 2: Key IR Absorption Bands for trans-2,3-Diphenyl-2-butene. These values are based on characteristic group frequencies. docbrown.infomsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For trans-2,3-diphenyl-2-butene, this technique reveals key information about its conjugated system.

The electronic spectrum of a molecule is dictated by the transitions of electrons between molecular orbitals. In conjugated systems like trans-2,3-diphenyl-2-butene, the most significant transitions are typically π → π* transitions. elte.hu The extended conjugation involving the two phenyl rings and the central carbon-carbon double bond influences the energy required for these transitions. The presence of multiple chromophores, including the phenyl groups and the C=C double bond, gives rise to characteristic absorption bands in the UV-Vis spectrum. The interaction between these groups, known as conjugative interaction, leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to non-conjugated systems. elte.hu The planarity of the molecule plays a crucial role; greater planarity allows for more effective orbital overlap, resulting in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and, consequently, absorption at longer wavelengths.

Solvatochromism describes the change in a substance's color, or more broadly, its UV-Vis absorption spectrum, when dissolved in different solvents. This phenomenon is influenced by the polarity of the solvent and its ability to interact with the solute molecule in its ground and excited states. For diphenylpolyenes, the solvent's polarizability is a key factor affecting the electronic transition energies. mdpi.com Studies on related diphenylpolyenes have shown that changes in temperature can affect the planarity of the molecule in solution. researchgate.net As temperature increases, the phenyl groups may rotate out of the plane of the polyene chain, which can decrease the extent of conjugation and lead to a hypsochromic (blue) shift in the absorption spectrum. mdpi.comresearchgate.net This loss of planarity can be observed through temperature-dependent changes in the intensity of the first UV/Vis absorption band. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to assess the purity of trans-2,3-diphenyl-2-butene and to study its fragmentation pattern upon ionization. The mass spectrum of trans-2,3-diphenyl-2-butene shows a parent molecular ion peak [M]+ at an m/z corresponding to its molecular weight (208.30 g/mol ). nih.gov The fragmentation of the molecular ion provides insights into the molecule's structure. Common fragmentation pathways for alkenes involve cleavage of bonds adjacent to the double bond and rearrangements. libretexts.org For trans-2,3-diphenyl-2-butene, the fragmentation pattern would be expected to show characteristic ions resulting from the loss of methyl groups or cleavage of the bonds connecting the phenyl groups to the butene backbone. The NIST mass spectrum for trans-2,3-diphenyl-2-butene indicates a top peak at m/z 208, a second highest at m/z 193, and a third highest at m/z 178. nih.gov

Table 1: GC-MS Data for trans-2,3-Diphenyl-2-butene

| Property | Value |

|---|---|

| NIST Number | 243755 |

| Total Peaks | 112 |

| m/z Top Peak | 208 |

| m/z 2nd Highest | 193 |

| m/z 3rd Highest | 178 |

Data sourced from PubChem CID 5354163. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation.

The crystal structure of trans-2,3-diphenyl-2-butene reveals important details about its molecular geometry. nih.gov The planarity of the molecule is a key feature, with the central C=C double bond imposing a rigid framework. The torsion angle around the double bond is expected to be close to 180° for the trans isomer. However, steric hindrance between the phenyl groups and the methyl groups can cause deviations from ideal planarity. The torsion angles describing the orientation of the phenyl rings relative to the plane of the double bond are of particular interest. In the solid state, crystal packing forces can also influence the molecular conformation. For example, in the parent cis-2,3-diphenyl-2-butene, the torsion angle around the double bond is reported to be 3.9°. rsc.org Studies of related structures, like 2,3-diphenylbutadiene, show that the phenyl groups can be rotated out of the plane of the butadiene backbone. uu.nl The analysis of the crystal structure of trans-2,3-diphenyl-2-butene provides precise values for these torsion angles, offering a quantitative measure of its planarity in the solid state. nih.gov

Table 2: Crystallographic Data for trans-2,3-Diphenyl-2-butene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 5.8389 |

| b (Å) | 17.2035 |

| c (Å) | 6.6533 |

| β (°) | 112.747 |

Data sourced from the Crystallography Open Database (COD) number 4511878 as cited in PubChem. nih.gov

Computational and Theoretical Studies of Trans 2,3 Diphenyl 2 Butene

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. These calculations can be broadly categorized into ab initio, semiempirical, and density functional theory methods.

Ab initio (from the beginning) methods compute molecular properties using only fundamental physical constants, without relying on experimental data for parameterization. scribd.com Common ab initio approaches include the Hartree-Fock (HF) method, which can be performed at different levels such as Restricted Hartree-Fock (RHF) for closed-shell systems and Unrestricted Hartree-Fock (UHF) for open-shell (radical) systems. doi.org These methods provide a foundational understanding of the electronic structure but are computationally expensive, limiting their application to smaller or medium-sized molecular systems. scribd.com

Semiempirical methods, in contrast, use a simplified quantum mechanical framework and incorporate parameters derived from experimental data to speed up calculations. scribd.comdtic.mil This makes them suitable for larger molecules. Methods like Austin Model 1 (AM1), Modified Neglect of Diatomic Overlap (MNDO), and Parametric Method 3 (PM3) fall into this category. scribd.comdtic.mil However, their accuracy is dependent on the parameterization. For instance, studies on related phenyl-substituted alkenes have shown that the AM1 method can yield results that disagree with higher-level calculations, potentially because phenyl groups were not included in the original parameterization set for AM1. uregina.ca A common computational workflow involves using a semiempirical method like AM1 to obtain an initial equilibrium geometry, which is then refined using more accurate ab initio calculations. researchgate.net

Table 1: Comparison of Ab Initio and Semiempirical Methods

| Feature | Ab Initio Methods (e.g., RHF, UHF) | Semiempirical Methods (e.g., AM1) |

|---|---|---|

| Basis | First principles, no empirical parameters scribd.com | Simplified quantum mechanics with empirical parameters scribd.com |

| Computational Cost | High, suitable for small to medium systems scribd.com | Low, suitable for large systems scribd.com |

| Accuracy | Generally high, depends on basis set and level of theory | Dependent on the quality of parameterization for the specific molecule type uregina.ca |

| Typical Use | Detailed electronic structure, benchmarking doi.org | Initial geometry optimization, screening of large molecules researchgate.net |

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the electronic structure of molecules. ggckondagaon.inscispace.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. scispace.com This approach offers a good balance between accuracy and computational cost, making it applicable to a wide range of molecular systems. researchgate.net

Various exchange-correlation functionals are used in DFT, such as the Local Spin Density Approximation (LSDA) and the more advanced Generalized Gradient Approximations (GGA) and hybrid functionals (e.g., B3LYP). scispace.comacs.org These functionals are crucial for accurately describing thermochemistry, reaction barriers, and molecular geometries. scispace.com For molecules like trans-2,3-diphenyl-2-butene, DFT methods such as B3LYP are employed to optimize molecular structures, calculate vibrational frequencies, and determine electronic properties like energy levels. researchgate.netuib.no Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra. researchgate.net

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock ab initio method used to improve upon the HF approximation by including the effects of electron correlation. wikipedia.org The theory is typically applied to the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.orgsmu.edu MP2 calculations are particularly common for achieving higher accuracy in energy and structural predictions. smu.edu

For conformational analysis, MP2 is a valuable tool. It has been shown to provide highly accurate conformational energies for organic molecules when benchmarked against "gold-standard" methods like coupled-cluster theory. nih.gov For example, in a comparative study of various computational methods, MP2 demonstrated the lowest mean error in calculating conformational energies. nih.gov In studies of molecules structurally similar to trans-2,3-diphenyl-2-butene, such as stilbene (B7821643) and 2,3-diphenyl-1,3-butadiene (B1231347), MP2 calculations have been used to determine the preferred conformations, revealing that non-planar or gauche structures can be the most stable. researchgate.netresearchgate.net Geometry optimizations at the MP2 level are often performed to locate energy minima on the potential energy surface corresponding to stable conformers. doi.org

Molecular Mechanics and Force Field Calculations for Conformational Stability

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. gla.ac.uk Instead of solving complex quantum mechanical equations, MM calculates the steric energy of a conformation based on a set of empirical potential energy functions known as a force field. gla.ac.uk This approach is computationally very fast, allowing for the study of very large systems and extensive conformational searches.

A force field is composed of parameters that describe interactions like bond stretching, angle bending, torsional strain (the energy associated with rotation around bonds), and non-bonded van der Waals and electrostatic interactions. columbia.edu Several force fields have been developed, including MM2, MM3, MM4, MMFF94, and UFF. nih.gov The accuracy of molecular mechanics calculations is entirely dependent on the quality of the force field and its parameters for the specific types of atoms and bonds in the molecule. gla.ac.uk For alkenes, force fields can effectively model the energetic differences between isomers. For example, calculations on cis- and trans-2-butene show a higher steric energy for the cis isomer due to increased strain from bending and other interactions. columbia.edu For complex molecules, a common strategy is to use molecular mechanics for an initial exploration of the conformational space, followed by higher-level quantum mechanical calculations for the most promising low-energy structures. researchgate.net

Table 2: Sample Steric Energy Components for Butene Isomers (Illustrative)

| Energy Term (kcal/mol) | trans-2-butene | cis-2-butene |

|---|---|---|

| Stretch | 0.063 | 0.084 |

| Bend | 0.264 | 1.324 |

| Torsion | -1.437 | -1.537 |

Conformation and Energy Minimization Studies

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as its conformation. Conformation and energy minimization studies aim to identify the most stable conformations, which correspond to minima on the molecule's potential energy surface. columbia.edu

For trans-2,3-diphenyl-2-butene, the rotation of the two phenyl groups relative to the central butene plane defines its conformation. Computational energy minimization techniques systematically alter the geometry of the molecule to find the structure with the lowest energy. columbia.edu The stability of trans alkenes is generally greater than their cis counterparts due to reduced steric strain. ramauniversity.ac.in In the case of trans-2,3-diphenyl-2-butene, the bulky phenyl groups are positioned on opposite sides of the double bond, which minimizes steric hindrance. smolecule.com However, the rotation of these phenyl rings leads to various possible conformers. Computational studies on closely related molecules like 2,3-diphenyl-1,3-butadiene have shown that the most stable conformation can be a twisted or gauche form rather than a fully planar one. researchgate.net Quantum chemical calculations, such as those using MP2 or DFT, are employed to determine the relative energies of these different conformers and identify the global energy minimum. researchgate.net

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding provides deep insights into a molecule's stability, reactivity, and properties. Computational methods are essential for this analysis. For trans-2,3-diphenyl-2-butene, the electronic system involves the σ-framework of the butene backbone and the π-systems of the central double bond and the two phenyl rings.

The interaction between these π-systems (conjugation) is a key feature. Bonding analysis can be performed using techniques like Natural Bond Orbital (NBO) analysis. NBO analysis examines the electron density to describe the bonding in terms of localized orbitals. Studies on similar conjugated systems have used NBO to quantify the extent of conjugation and hyperconjugation, finding that these electronic effects are primary factors in determining the molecule's preferred geometry, sometimes even more so than steric hindrance. researchgate.net

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energies and shapes of the HOMO and LUMO are related to the molecule's reactivity and its electronic absorption properties (e.g., its UV-visible spectrum). researchgate.net DFT and TD-DFT are standard methods for calculating these orbital energies and predicting electronic transitions. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

For unsaturated systems like trans-2,3-diphenyl-2-butene, the HOMO and LUMO are typically associated with the π-electron system. Computational studies on related cross-conjugated molecules, such as 2,3-diphenyl-1,3-butadiene, have shown that extension of the π-system can lead to shifts in the HOMO and LUMO energies. researchgate.netresearchgate.net In these systems, despite a shift in HOMO and LUMO energies, the electronic transition energy may remain similar to that of a smaller conjugated unit like styrene (B11656). researchgate.net This phenomenon is attributed to a decrease in Coulomb and exchange energies that accompanies the extension of the π-system. researchgate.netresearchgate.net

The introduction of substituents can significantly alter the HOMO and LUMO energies. Electron-donating groups raise the energies of both orbitals, while electron-withdrawing groups lower them. acs.org This principle is fundamental in understanding the reactivity of alkenes in various reactions. acs.org For instance, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other is a key factor governing the reaction rate and regioselectivity. acs.org

Computational studies on nanohoops containing dibenzopentalene (DBP) units, which possess both aromatic and antiaromatic character, have revealed a separation of electron densities between different parts of the molecule. tesisenred.net The HOMO and LUMO were primarily localized on the DBP units, while other molecular orbitals were localized on the paraphenylene segments. tesisenred.net This separation of electron densities influences the molecule's optoelectronic properties. tesisenred.net

The table below presents hypothetical HOMO and LUMO energy values for trans-2,3-diphenyl-2-butene, calculated using a representative density functional theory (DFT) method. These values illustrate the typical energy range for such compounds.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Investigation of (Hyper)conjugation and π-System Interactions

Conjugation, the interaction of p-orbitals across adjacent π-bonds, and hyperconjugation, the interaction of σ-bonds with an adjacent empty or partially filled p-orbital or a π-orbital, are key to understanding the structure and stability of unsaturated molecules. eoquimica.com In trans-2,3-diphenyl-2-butene, the π-systems of the two phenyl groups interact with the central carbon-carbon double bond.

The extent of these interactions is influenced by the relative orientation of the interacting orbitals. For optimal conjugation, the p-orbitals of the phenyl rings and the central double bond should be coplanar. However, steric hindrance between the phenyl groups and the methyl groups can force the phenyl rings to twist out of the plane of the double bond, thus reducing the extent of π-conjugation. Computational studies can quantify the energetic balance between these opposing effects.

Quantitative Assessment of Steric versus Electronic Effects on Structure

The three-dimensional structure of trans-2,3-diphenyl-2-butene is a result of the interplay between stabilizing electronic effects, such as conjugation, and destabilizing steric repulsions. researchgate.net Computational modeling allows for a quantitative dissection of these contributions.

Molecular mechanics and quantum chemical calculations can be used to determine the preferred conformation of the molecule. For trans-2,3-diphenyl-2-butene, the key conformational variable is the torsion angle of the phenyl groups relative to the plane of the central C=C double bond. While conjugation favors a planar arrangement, steric clashes between the ortho-hydrogens of the phenyl rings and the methyl groups lead to a non-planar, twisted conformation.

Computational studies on similar sterically hindered alkenes, like 2-phenyl-2-butene, indicate that the trans isomer is more thermodynamically stable than the cis isomer due to reduced steric hindrance. In the case of trans-2,3-diphenyl-2-butene, the two phenyl groups are on opposite sides of the double bond, which minimizes steric strain between them. However, the interaction with the methyl groups still forces the phenyl rings to adopt a twisted conformation.

Energy decomposition analysis, a computational technique, can partition the total energy of the molecule into contributions from steric repulsion, electrostatic interactions, and orbital interactions (conjugation and hyperconjugation). acs.org This allows for a direct quantitative comparison of the magnitude of these effects in determining the final molecular geometry.

Vibrational Frequency Predictions and Spectral Simulations

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. acs.orgresearch-solution.com These predictions are valuable for interpreting experimental spectra and for identifying the vibrational modes associated with specific structural features of the molecule.

The calculation of vibrational frequencies is typically performed after a geometry optimization, ensuring that the frequencies are calculated at a stable point on the potential energy surface. aip.org The results of these calculations are a set of normal modes of vibration and their corresponding frequencies.

For trans-2,3-diphenyl-2-butene, the predicted vibrational spectrum would exhibit characteristic bands for the C=C stretching of the central double bond, the aromatic C-C stretching modes of the phenyl rings, the C-H stretching and bending modes of the aromatic and methyl groups, and various skeletal vibrations. The table below shows a selection of predicted vibrational frequencies for key functional groups in trans-2,3-diphenyl-2-butene.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2980-2870 |

| C=C Stretch (alkene) | 1670-1640 |

| Aromatic C=C Stretch | 1600-1450 |

| Methyl C-H Bend | 1470-1370 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV Absorption Maxima)

In addition to vibrational frequencies, computational methods can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption maxima. aip.org These predictions are highly valuable for confirming the structure of a synthesized compound and for understanding its electronic properties.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. acs.org These calculations are based on the principle that the chemical shift of a nucleus is determined by its local electronic environment. For trans-2,3-diphenyl-2-butene, computational predictions would differentiate between the chemical shifts of the aromatic protons, the methyl protons, the quaternary carbons of the double bond, and the various carbons of the phenyl rings.

UV Absorption Maxima: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. mdpi.com The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For trans-2,3-diphenyl-2-butene, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the conjugated system. Computational studies on related compounds like 2,3-diphenyl-1,3-butadiene have shown that ZINDO/S calculations can be used to interpret the UV spectrum. researchgate.netresearchgate.net

The table below presents a hypothetical set of predicted spectroscopic parameters for trans-2,3-diphenyl-2-butene.

Photochemistry and Photophysics of Trans 2,3 Diphenyl 2 Butene

Photoisomerization Mechanisms (trans ⇄ cis)

The photoisomerization between the trans and cis isomers of 2,3-diphenyl-2-butene (B8567033) is a key process that occurs through the involvement of electronically excited states. This transformation can be initiated either by direct absorption of light or through the use of a photosensitizer.

Role of Phenyl-Vinyl Torsional Motions in Photoreactivity

Torsional or twisting motions around the carbon-carbon double bond and the phenyl-vinyl single bonds are fundamental to the photoisomerization process. In the excited state, rotation around the central double bond allows the molecule to move from the potential energy surface of the trans isomer to that of the cis isomer.

Photocycloaddition Reactions

In addition to isomerization, excited trans-2,3-diphenyl-2-butene can participate in photocycloaddition reactions with other molecules.

Paternò-Büchi Reaction with Ketones and Alkenes

The Paternò-Büchi reaction is a [2+2] photocycloaddition that occurs between an excited carbonyl compound and a ground-state alkene, leading to the formation of a four-membered oxetane (B1205548) ring. wikipedia.orgmdpi.com This reaction is a significant photochemical transformation for alkenes like 2,3-diphenyl-2-butene. scielo.br

When an aromatic ketone, such as benzophenone, is irradiated in the presence of an alkene, it can be excited to a triplet state. mdpi.com This excited ketone can then react with the alkene. For instance, the reaction of an excited carbonyl group with 2,3-dimethyl-2-butene (B165504) can lead to a mixture of products. mdpi.comscielo.br Kinetic data have confirmed the involvement of the triplet state in the Paternò-Büchi reaction of benzaldehyde (B42025) with 2,3-dimethyl-2-butene. cambridgescholars.comasau.ru

The reaction can also occur with other carbonyl compounds. For example, 1,2,3-indanetrione has been shown to react with electron-rich alkenes like 2,3-diphenyl-1,4-dioxene to yield an oxetane. scielo.br However, with less electron-rich alkenes such as 2,3-dimethyl-2-butene, a more complex mixture of products is often obtained. mdpi.comscielo.br

[4π+2π] Photocycloaddition Pathways

The [4π+2π] photocycloaddition, a photochemical counterpart to the thermal Diels-Alder reaction, typically involves the reaction of a 1,3-diene with an alkene to form a six-membered ring. In the context of systems related to trans-2,3-diphenyl-2-butene, research has shown that other chromophores can serve as the 4π component, reacting with electron-rich olefins.

A notable example is the photochemical reaction of 1,2,3-indanetrione when irradiated in the presence of 2,3-dimethyl-2-butene, an alkene structurally similar to trans-2,3-diphenyl-2-butene. scielo.br In this reaction, the 1,2,3-indanetrione molecule acts as the 4π component and the alkene serves as the 2π component. The irradiation leads to a complex mixture of products, where the major product results from a [4π+2π] photocycloaddition. scielo.br This pathway competes with [2π+2π] cycloaddition (Paternò-Büchi reaction) and hydrogen abstraction processes. scielo.br

The study found that the formation of the [4π+2π] adduct, 2,3-[2',2',3',3'-tetramethyl-1',4'-dioxene]-inden-1-one, was the most significant pathway, accounting for over half of the product yield. scielo.br The high yield of this specific product is attributed to steric effects that favor this cycloaddition pathway over others. scielo.br

Table 1: Product Distribution in the Photolysis of 1,2,3-Indanetrione with 2,3-Dimethyl-2-butene scielo.br

| Reaction Pathway | Product(s) | Yield (%) |

| Hydrogen Abstraction | Reduction products (6a, 6b) | 17.5 |

| [2π+2π] Photocycloaddition | Oxetane (7) | 29.4 |

| [4π+2π] Photocycloaddition | Dioxene adduct (8) | 53.1 |

This table illustrates the competition between different photochemical pathways, with the [4π+2π] cycloaddition being the most favorable in this specific system.

Hydrogen Abstraction Processes in Photoreactions

Hydrogen abstraction is a fundamental process in photochemistry where an electronically excited molecule removes a hydrogen atom from another molecule or from a different part of the same molecule (intramolecular). This process is common for excited triplet states of ketones and enones. acs.orgmsu.eduresearchgate.net The photochemistry of vicinal triketones, such as 1,2,3-indanetrione, shares similarities with that of monoketones, and its photochemical behavior involves a triplet excited state of nπ* character. scielo.br

When irradiated in the presence of olefins that contain allylic hydrogens, these excited species can abstract a hydrogen atom, leading to the formation of radical species. scielo.brresearchgate.net For example, the photolysis of 1,2,3-indanetrione with olefins like 2-methyl-2-butene (B146552) or 2,4,4-trimethyl-1-pentene (B89804) yields products derived from hydrogen abstraction. scielo.brresearchgate.net In the case of its reaction with 2,3-dimethyl-2-butene, which has allylic hydrogens, products from hydrogen abstraction were observed, although they were minor components compared to cycloaddition products. scielo.br

The efficiency of hydrogen abstraction is related to the bond dissociation energy of the C-H bond being broken. msu.edu For instance, abstraction of a tertiary hydrogen is significantly faster than that of a primary hydrogen. msu.edu This process competes with other photochemical pathways, such as photocycloaddition reactions. The choice between hydrogen abstraction and cycloaddition can be influenced by steric and electronic factors. scielo.brresearchgate.net In some systems, particularly with 1,1-disubstituted olefins containing allylic hydrogens, hydrogen abstraction can become the exclusive reaction pathway. scielo.br

Exploratory Photorearrangements in Related Systems (e.g., vinylcyclopentadienes)

The study of photorearrangements in related systems provides insight into the potential reactivity of complex olefins like trans-2,3-diphenyl-2-butene. A relevant example involves the photochemistry of substituted cyclopentadienes. For instance, the photolysis of 2,3,4,5-tetraphenyl-2,4-cyclopentadien-1-one in the presence of oxygen was found to produce cis- and trans-(2Z)-1,2,3,4-tetraphenyl-2-butene-1,4-dione and 3,4,5,6-tetraphenyl-2H-pyran-2-one. researchtrends.net This demonstrates a complex rearrangement and oxidation sequence initiated by light.

In contrast, structural features can also render a molecule photochemically unreactive towards rearrangement. It has been noted that 1,2-divinylcyclopentene is photochemically unreactive and displays fluorescence, indicating that the rigidity of the system and the inability to twist around a central double bond can prevent photoreactions that are observed in more flexible analogues. msu.edu

Other related systems also exhibit unique photorearrangements. The irradiation of 4,4-diphenyl-2-cyclohexenones leads to the formation of a bicyclo[3.1.0]hexane isomer. msu.edu These types of rearrangements are believed to proceed through triplet excited states, which can be depicted as diradicals, followed by bond reorganization. msu.edu

Catalysis and Polymerization Studies Involving Trans 2,3 Diphenyl 2 Butene

Role as a Substrate in Homogeneous and Heterogeneous Catalysis

trans-2,3-Diphenyl-2-butene, a tetrasubstituted alkene, presents significant steric hindrance around its double bond, making it a challenging substrate for catalytic transformations. smolecule.com Nevertheless, its behavior in the presence of catalysts is a key area of research, particularly in hydrogenation reactions. Under specific conditions, it can be hydrogenated to form the saturated hydrocarbon 2,3-diphenylbutane. smolecule.com

In homogeneous catalysis , research on structurally similar, sterically hindered alkenes provides insight into the potential reactivity of trans-2,3-diphenyl-2-butene. For instance, advanced cobalt-based catalysts have demonstrated the ability to hydrogenate highly substituted, unactivated alkenes. A notable example is the bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex, which effectively catalyzes the hydrogenation of substrates like trans-methylstilbene and 2,3-dimethyl-2-butene (B165504). nih.gov These catalysts are among the most active base-metal systems known for this type of transformation. nih.gov Soluble catalysts, such as those based on rhodium and iridium, are also known to hydrogenate even tetrasubstituted alkenes, although their commercial use can be limited by deactivation. ox.ac.ukyoutube.com

In the realm of heterogeneous catalysis , metal nanoparticles are often employed. The hydrogenation of trans-stilbene, a close structural analog of trans-2,3-diphenyl-2-butene, has been studied using palladium nanoparticles. rsc.org While the reaction proceeds, the conversion rates highlight the difficulty of activating such a sterically crowded double bond on a catalyst surface. rsc.org The use of palladium on carbon (Pd/C) is a standard method for alkene hydrogenation, but isomerization of the intermediate can sometimes affect the stereochemical outcome, a factor that is particularly relevant for highly substituted systems. masterorganicchemistry.com

Table 1: Catalytic Hydrogenation of Structurally Related Hindered Alkenes

| Substrate | Catalyst System (Type) | Conditions | Conversion/Observations |

|---|---|---|---|

| 2,3-Dimethyl-2-butene | (iPrCNC)CoCH₃ (Homogeneous) | 5 mol% catalyst, 4 atm H₂, 50 °C, 24 h | 69% conversion to 2,3-dimethylbutane. nih.gov |

| trans-Methylstilbene | (iPrCNC)CoCH₃ (Homogeneous) | 5 mol% catalyst, 4 atm H₂, 22 °C | Complete conversion. nih.gov |

| trans-Stilbene | Thiolate-capped Pd Nanoparticles (Heterogeneous) | H₂ (1 atm), 24 h | 4% conversion to 1,2-diphenylethane. rsc.org |

| cis-Stilbene | Thiolate-capped Pd Nanoparticles (Heterogeneous) | H₂ (1 atm), 24 h | 9% conversion to 1,2-diphenylethane; 29% isomerization to trans-stilbene. rsc.org |

Monomer and Intermediate in Polymer Synthesis

The potential of trans-2,3-diphenyl-2-butene to act as a monomer in polymerization is influenced by its structure. smolecule.com The significant steric hindrance caused by the two phenyl groups at the double bond makes direct polymerization challenging. This is analogous to simpler internal alkenes like 2-butene, which are less reactive in polymerization compared to terminal alkenes.

Despite this, research into the polymerization of related internal alkenes shows that it is feasible with specialized catalysts. For example, (α-diimine)Ni(II) complexes combined with cocatalysts like ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO) can polymerize trans-2-butene to yield high molecular weight polymers. researchgate.net These catalyst systems can operate via a "chain-walking" mechanism, which allows the catalyst to move along the polymer chain and effectively polymerize internal olefins. researchgate.net

trans-2,3-Diphenyl-2-butene also serves as a chemical intermediate in the synthesis of other monomers. smolecule.com For instance, it is a precursor in a multi-step synthesis of 2,3-diphenyl-1,3-butadiene (B1231347), a monomer that can undergo polymerization.

Derivatives of trans-2,3-diphenyl-2-butene are being explored for their potential in materials science. smolecule.com By modifying its core structure, new materials with tailored thermal stability, mechanical strength, or other specific characteristics can be developed. The rigid diphenylbutene backbone can be incorporated into larger molecules to impart desirable properties.

While not a diol itself, the structural motif of trans-2,3-disubstituted-2-butene is found in monomers used for creating specialized polymers. A pertinent example is the use of trans-2,3-dibromo-2-butene-1,4-diol (B146538) as a monomer in polymer chemistry. This diol serves as an olefinic building block for synthesizing high-molecular-weight biobased unsaturated copolyesters. The incorporation of this monomer into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials, which have potential applications as environmentally friendly plastics.

Investigation of Catalytic Activity and Selectivity in Related Dimerizations

The dimerization of styrene (B11656) and its derivatives is a closely related field of study, as the products are often isomers of diphenylbutene. These reactions provide valuable insights into the catalytic control of selectivity. For instance, the reductive dimerization of styrene using lithium naphthalenide as a reductant can produce 1,4-diphenylbutane, although controlling the reaction to prevent polymerization is a significant challenge that can be addressed using flow microreactors. acs.org

Catalytic dimerization of α-methylstyrene has been achieved with tunable Lewis acid catalysts, such as bis(catecholato)germanes. rsc.org The selectivity of these reactions can be controlled through the use of donor additives, demonstrating a level of control comparable to transition metal catalyst systems. rsc.org

Table 2: Catalyst Systems for Dimerization of Styrene and its Derivatives

| Substrate | Catalyst/Reagent System | Key Products | Observations |

|---|---|---|---|

| Styrene | Lithium naphthalenide (reductant) in a flow reactor | 1,4-Diphenylbutane | Flow chemistry is essential to favor dimerization over anionic polymerization, achieving yields up to 77%. acs.org |

| α-Methylstyrene | Bis(catecholato)germane (Lewis acid catalyst) | Linear and cyclic dimers | The use of donor additives allows for control over product selectivity. rsc.org |

| Styrene | Ruthenium Hydride Complex (homogeneous catalyst) | E-1,3-diphenyl-1-butene | The system shows high regioselectivity and stereoselectivity for the head-to-tail dimer. acs.org |

Emerging Applications in Materials Science (non-biological, e.g., corrosion inhibitors from derivatives)

Derivatives of the butene framework shared by trans-2,3-diphenyl-2-butene are finding new uses in materials science, particularly as corrosion inhibitors. Research has demonstrated that oligomers synthesized from related compounds can effectively protect metals in corrosive environments.

A significant example involves an oligomer derived from trans-2,3-dibromo-2-butene-1,4-diol. ugm.ac.id In one study, this diol was used to depolymerize poly(ethylene terephthalate) (PET) waste, creating a new substance, bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT). ugm.ac.id This BDBHBT oligomer was then evaluated as a green corrosion inhibitor for mild steel in a phosphoric acid solution. The results showed that it could achieve a high inhibition efficiency by adsorbing onto the steel surface. ugm.ac.id Such applications highlight a sustainable approach to materials science, where waste products are converted into valuable specialty chemicals. ugm.ac.id

Table 3: Performance of a Corrosion Inhibitor Derived from a Related Butene Diol

| Inhibitor | Substrate/Medium | Concentration | Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|---|

| Bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT) | Mild Steel in 1 M H₃PO₄ | 0.6 g/L | 83.3% | Physical adsorption, conforms to Langmuir isotherm. ugm.ac.id |

Mechanistic Insights into Reactions of Trans 2,3 Diphenyl 2 Butene

Elucidation of Reaction Pathways and Energy Profiles

The reaction pathways of trans-2,3-diphenyl-2-butene are diverse and have been investigated through both experimental and computational methods. Key transformations include elimination reactions to form the alkene, as well as subsequent reactions of the double bond such as oxidation and polymerization. libretexts.orgsmolecule.com

One of the well-understood pathways is the E2 elimination to synthesize trans-2,3-diphenyl-2-butene from precursors like (2S, 3R)-2-bromo-2,3-diphenylbutane. The stereospecificity of this reaction, yielding exclusively the (Z)- or in this context, the trans-isomer, provides strong evidence for a concerted mechanism where the hydrogen and the leaving group are in an anti-periplanar conformation. libretexts.orglibretexts.org This anti-periplanar arrangement is crucial for the smooth overlap of orbitals in the transition state leading to the formation of the π-bond. pressbooks.pub

Computational studies on related alkene isomerizations, such as the iodine-catalyzed cis/trans equilibration of 2-butene, have provided insights into the energy profiles of such transformations. uregina.ca These studies reveal that the reaction proceeds through a multi-step pathway involving the formation of an intermediate, with the rotational barrier around the central C-C bond being the rate-determining step. While specific energy profiles for many reactions of trans-2,3-diphenyl-2-butene are not extensively documented in publicly available literature, theoretical calculations on similar systems, like the interaction of 2,3-dimethyl-2-butene (B165504) with catalysts, show the complexity of the potential energy surfaces. uct.ac.za For instance, the free energy profile for the interaction of 2,3-dimethyl-2-butene with a ruthenium catalyst highlights the formation of various intermediates and transition states. uct.ac.za

Photochemical reactions of trans-2,3-diphenyl-2-butene also follow distinct pathways. For example, solid-state [2+2] photodimerization occurs upon ultraviolet irradiation, leading to the formation of syn-head-to-tail cyclobutane (B1203170) adducts. The success of this reaction is highly dependent on the molecular alignment within the crystal lattice. libretexts.org

Identification and Characterization of Reaction Intermediates

The transient species formed during the reactions of trans-2,3-diphenyl-2-butene are pivotal to understanding the stepwise mechanistic details. Spectroscopic and trapping experiments have been instrumental in identifying and characterizing these intermediates.

Cyclic Peroxides (e.g., 1,2-Dioxetanes, Perepoxides) in Oxidation

In the oxidation of alkenes, cyclic peroxides are often proposed as key intermediates. For trans-2,3-diphenyl-2-butene, particularly in its reaction with singlet oxygen, the involvement of perepoxides and 1,2-dioxetanes has been a subject of investigation. While some studies on similar tetrasubstituted ethylenes suggest that carbon-carbon bond cleavage can occur through the formation of cyclic peroxides, direct evidence for their formation from trans-2,3-diphenyl-2-butene can be elusive. cdnsciencepub.com

Research on the oxidation of the related 2,3-dimethyl-2-butene has shown that the reaction with singlet oxygen does not necessarily proceed via a stable 1,2-dioxetane (B1211799) or perepoxide intermediate. cdnsciencepub.com However, in other oxidation reactions, such as those initiated by bromohydroperoxides, a perepoxide has been suggested as a possible intermediate. cdnsciencepub.com The decomposition of 1,2-dioxetanes, when formed, is known to be thermolytic and can be accompanied by luminescence. google.com The potential role of perepoxide intermediates can sometimes be inferred through trapping experiments. uwindsor.ca

Transient Cationic Species in Oligomerization

The oligomerization of alkenes often proceeds through cationic intermediates, especially in the presence of acid catalysts. While specific studies on the cationic oligomerization of trans-2,3-diphenyl-2-butene are not widely reported, research on the closely related trans-1,3-diphenyl-1-butene provides a valuable mechanistic model. acs.org

In the acid-catalyzed oligomerization of trans-1,3-diphenyl-1-butene, transient cationic species have been observed using stopped-flow techniques with UV-visible spectroscopic detection. The primary observed species were the 1,3-diphenyl-1-butylium cation and its oligomeric counterparts, which absorb at 340 nm. acs.org These cationic species were found to be transient, with their persistence being dependent on factors such as acid concentration and temperature. acs.org The formation of these carbocations is a key step in the polymerization chain reaction. msu.edu The study of such cationic rearrangements is crucial for understanding the products formed in these reactions. msu.edu

Palladium Hydride Complexes in Catalysis

Palladium-catalyzed reactions are important in organic synthesis, and palladium hydride complexes are often key intermediates in catalytic cycles. msu.edu These species are typically involved in reactions such as hydrogenation, isomerization, and cross-coupling. smolecule.com While direct characterization of palladium hydride complexes in reactions of trans-2,3-diphenyl-2-butene is not extensively detailed, their general role is well-established.

In a typical catalytic cycle, a palladium(0) species can undergo oxidative addition to form a palladium(II) hydride. This hydride can then insert an alkene, like trans-2,3-diphenyl-2-butene, into the Pd-H bond. Subsequent reductive elimination or other steps can then lead to the final product and regenerate the catalyst. The characterization of stable palladium(II) hydride complexes has been achieved through techniques like NMR and IR spectroscopy. uregina.ca For instance, trans-[PdH(X)(PPh₃)₂] (where X is a halide) has been fully characterized and its role in catalytic reactions discussed. uregina.ca

Application of Deuterium (B1214612) Isotope Effects to Delineate Reaction Mechanisms